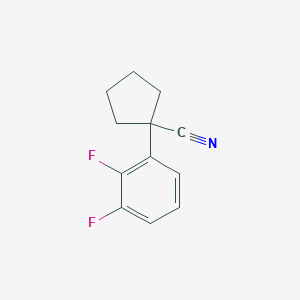

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRWEVLYJRLSSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the prevailing synthetic strategy, rooted in the principles of nucleophilic substitution, and emphasizes a robust and scalable approach utilizing phase-transfer catalysis. The guide offers a meticulous, step-by-step experimental protocol, discusses the critical process parameters, and provides a thorough characterization of the target molecule. This document is intended to serve as a practical resource for researchers and professionals engaged in medicinal chemistry and drug discovery, enabling the efficient and reliable synthesis of this important building block.

Introduction: The Significance of Fluorinated Aryl Cyclopentane Scaffolds

The incorporation of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The 2,3-difluorophenyl moiety, in particular, offers a unique electronic profile that can favorably influence intermolecular interactions with biological targets. When coupled with a cyclopentane ring, a common scaffold in natural products and pharmaceuticals, it creates a versatile three-dimensional structure with desirable physicochemical properties. This compound serves as a crucial precursor for the synthesis of a variety of more complex molecules, where the nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, or amides.

Synthetic Strategy: Cycloalkylation of 2,3-Difluorophenylacetonitrile

The most direct and efficient route for the synthesis of this compound involves the C-alkylation of 2,3-difluorophenylacetonitrile with a suitable four-carbon electrophile. This reaction proceeds via the deprotonation of the acidic α-carbon of the nitrile, generating a carbanion that subsequently undergoes a nucleophilic attack on the electrophile. To form the cyclopentane ring in a single step, a bifunctional electrophile, 1,4-dibromobutane, is employed.

The Role of Phase-Transfer Catalysis

A significant challenge in this synthesis is the mutual insolubility of the organic substrate (2,3-difluorophenylacetonitrile and 1,4-dibromobutane) and the inorganic base (e.g., sodium hydroxide) required for carbanion formation. Phase-transfer catalysis (PTC) provides an elegant solution to this problem.[1] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide anion from the aqueous phase to the organic phase.[2] In the organic phase, the hydroxide ion deprotonates the 2,3-difluorophenylacetonitrile, forming the reactive carbanion. The catalyst cation then pairs with this carbanion, maintaining its solubility in the organic medium where it can react with 1,4-dibromobutane. This methodology avoids the need for hazardous and expensive anhydrous solvents and strong bases like sodium amide or metal hydrides, making the process safer, more economical, and environmentally benign.[3]

The overall synthetic workflow can be visualized as follows:

Sources

1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile CAS number 1260677-70-0

An In-Depth Technical Guide to 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260677-70-0): Synthesis, Properties, and Applications

Abstract

This compound is a fluorinated organic compound characterized by a quaternary carbon center linking a cyclopentyl ring, a cyano group, and a 2,3-difluorophenyl moiety. This distinct architecture makes it a valuable building block in medicinal chemistry and materials science. The presence of the difluorophenyl group is particularly significant, as fluorine substitution is a well-established strategy for modulating the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, spectroscopic signature, potential applications, and essential safety protocols, intended for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The core physical and chemical characteristics of this compound are summarized below. This data is critical for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1260677-70-0 | [2] |

| Molecular Formula | C₁₂H₁₁F₂N | [2] |

| Molecular Weight | 207.22 g/mol | [2] |

| Typical Purity | ≥95% | [2] |

| Description | Versatile small molecule scaffold and building block | [2] |

Predicted Spectroscopic Data

While specific experimental spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectroscopic features essential for its characterization.

-

¹H NMR: The spectrum is expected to show complex multiplets for the eight protons of the cyclopentane ring. The aromatic region would display signals corresponding to the three protons on the difluorophenyl ring, with coupling patterns influenced by both H-H and H-F interactions.

-

¹³C NMR: The spectrum will feature a characteristic signal for the nitrile carbon (C≡N) around 120 ppm and the quaternary carbon atom. Signals for the cyclopentane carbons and the six distinct carbons of the aromatic ring (with C-F coupling) will also be present.

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring, showing coupling to each other and to adjacent protons.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2230-2250 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 207.22, with fragmentation patterns corresponding to the loss of the cyano group or parts of the cyclopentane ring.

Synthesis and Mechanistic Rationale

The construction of the α,α-disubstituted carbonitrile framework is most efficiently achieved through the alkylation of a suitable phenylacetonitrile precursor. The logical and field-proven approach involves the reaction of 2,3-difluorophenylacetonitrile with a 1,4-dihalobutane.[3]

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution mechanism where the carbanion generated from 2,3-difluorophenylacetonitrile acts as the nucleophile.

Caption: Proposed synthesis of the target compound via base-mediated cyclization.

Mechanistic Discussion

The causality behind this experimental design is rooted in fundamental organic chemistry principles:

-

Carbanion Formation: A strong base, such as sodium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO), is used to deprotonate the α-carbon of 2,3-difluorophenylacetonitrile.[3] This carbon is acidic due to the inductive electron-withdrawing effect of the nitrile and phenyl groups, which stabilize the resulting carbanion.

-

Nucleophilic Attack: The generated carbanion attacks one of the electrophilic carbons of 1,4-dibromobutane in an Sₙ2 reaction, displacing a bromide ion and forming an intermediate.

-

Intramolecular Cyclization: The α-carbon of the intermediate is deprotonated again by the base, and the resulting nucleophile undergoes an intramolecular Sₙ2 reaction, attacking the other carbon-bromine bond to form the five-membered cyclopentane ring and yielding the final product. The use of DMSO facilitates these Sₙ2 reactions by effectively solvating the cation of the base, leaving a more reactive "naked" anion.

Applications in Research and Drug Development

This compound serves as a highly valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1]

-

Scaffold for Bioactive Molecules: Its structure is a key scaffold for creating compounds with potential therapeutic activity. Analogous structures, such as 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile, are reported as key intermediates in the development of antifungal agents.[4]

-

Modulation of Physicochemical Properties: The 2,3-difluorophenyl group is a critical pharmacophore. The strategic placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to biological targets through favorable electrostatic interactions.

-

Exploring New Chemical Space: This building block enables access to novel cyclopentane-containing compounds. Related fluorophenyl-cyclopentane derivatives have been investigated for the treatment of conditions like kidney disease by targeting ion channels such as TRPC6.[5] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

Experimental Protocols

The following protocols are based on established methodologies for analogous reactions and provide a self-validating framework for synthesis and characterization.

Protocol 4.1: Synthesis of this compound

This procedure is adapted from a general method for the alkylation of phenylacetonitriles.[3]

-

Materials & Equipment:

-

2,3-Difluorophenylacetonitrile (1.0 eq)

-

1,4-Dibromobutane (1.1 eq)

-

Sodium hydroxide (pellets, 2.5 eq)

-

Dimethyl sulfoxide (DMSO)

-

Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet

-

Standard workup and purification glassware (separatory funnel, rotary evaporator, chromatography column)

-

-

Procedure:

-

To a stirred solution of 2,3-difluorophenylacetonitrile in DMSO in a round-bottom flask under a nitrogen atmosphere, add powdered sodium hydroxide portion-wise at room temperature.

-

After stirring for 30 minutes, add 1,4-dibromobutane dropwise via a syringe.

-

Heat the reaction mixture to 50-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

-

Protocol 4.2: Product Characterization

-

Purity Assessment: Analyze the purified product by TLC against the starting materials to ensure purity.

-

Identity Confirmation:

-

Obtain ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to confirm the structure.

-

Use high-resolution mass spectrometry (HRMS) to verify the exact mass and molecular formula.

-

Record an IR spectrum to confirm the presence of the nitrile functional group (peak around 2230-2250 cm⁻¹).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment based on its functional groups and precursors is mandatory.

-

Hazard Assessment: Organic nitriles should be treated as potentially toxic. The likely precursor, 2,3-difluorophenylacetonitrile, is listed as highly toxic and potentially fatal if inhaled, swallowed, or absorbed through the skin.[6] The final compound may cause skin, eye, and respiratory irritation.[7][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Engineering Controls: All handling and reactions should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste according to local regulations.

References

- Safety Data Sheet for a rel

- Safety D

- Safety D

- Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. (n.d.). Autech Industry Co., Limited.

- 2-(3-Ethoxy-2,4-difluorophenyl)acetonitrile Chemical Properties and Synthesis. (n.d.). Benchchem.

- Safety Data Sheet for 1-Phenyl-1-cyclopentanecarbonitrile. (2015). Fisher Scientific.

- Patent WO 2013/144295 A1: Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (2013).

- This compound Product Page. (n.d.). CymitQuimica.

- 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile Product Page. (n.d.). MySkinRecipes.

- Patent FR2424898A1: Prepn. of i-phenyl cyclopentane carboxylic acid. (1979).

- 2,3-Difluorophenylacetonitrile MSDS. (n.d.). ChemicalBook.

- Patent US20210070733A1: Cyclopentane compounds. (2021).

Sources

- 1. innospk.com [innospk.com]

- 2. This compound [cymitquimica.com]

- 3. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 4. 1-(2,4-difluorophenyl)cyclobutane-1-carbonitrile [stage0.myskinrecipes.com]

- 5. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]

- 6. 2,3-Difluorophenylacetonitrile(145689-34-5)MSDS Melting Point Boiling Density Storage Transport [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

Molecular weight of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

An In-Depth Technical Guide to 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest to researchers in medicinal chemistry and drug development. The document delineates its core physicochemical properties, proposes a detailed and reasoned synthetic pathway, outlines a robust analytical workflow for structural verification and quality control, and discusses its strategic importance as a molecular scaffold. Furthermore, this guide consolidates essential safety protocols for proper handling, storage, and disposal. It is intended to serve as a vital resource for scientists leveraging such building blocks in the design and synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

This compound (CAS No. 1260677-70-0) is a specialized chemical intermediate.[1] Its structure is characterized by three key components: a 2,3-difluorophenyl group, a cyclopentane ring, and a nitrile functional group. This unique combination imparts specific properties that are highly valuable in the context of drug design.

-

The 2,3-Difluorophenyl Group: The vicinal difluoro substitution on the aromatic ring is a critical feature. Fluorine atoms are potent electron-withdrawing groups that can significantly modulate the electronic properties and pKa of the molecule. This can enhance binding interactions with biological targets and, importantly, is often used to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a potential drug candidate.

-

The Cyclopentane Scaffold: The five-membered carbocyclic ring provides a rigid, three-dimensional scaffold. Unlike linear alkyl chains, the cyclopentane ring restricts conformational flexibility, which can lead to a more favorable entropic profile upon binding to a receptor.[2] This pre-organization of the molecule can result in higher binding affinity and selectivity.

-

The Nitrile Functional Group: The nitrile (C≡N) moiety is a versatile functional group in medicinal chemistry. It is a polar, weakly basic group that can act as a hydrogen bond acceptor.[3] It is relatively stable in vivo and is not typically liable to metabolic degradation.[3] Crucially, it also serves as a valuable synthetic handle, allowing for further chemical transformations into amines, carboxylic acids, or tetrazoles, expanding its utility in a synthetic program.

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1260677-70-0 | [1] |

| Molecular Formula | C₁₂H₁₁F₂N | [1] |

| Molecular Weight | 207.22 g/mol | [1] |

| Purity | Min. 95% (Typical) | [1] |

Synthesis and Purification

The synthesis of α-aryl cyclopentanenitriles is a well-established transformation in organic chemistry. The most logical and efficient pathway involves the nucleophilic substitution of a dihaloalkane with an appropriately substituted phenylacetonitrile.

Proposed Synthetic Pathway

The synthesis is predicated on the generation of a carbanion from 2-(2,3-difluorophenyl)acetonitrile, which then acts as a nucleophile in a double alkylation reaction with 1,4-dibromobutane to form the cyclopentane ring. The use of a phase-transfer catalyst (PTC) is critical for this process, as it facilitates the transport of the hydroxide base from the aqueous phase to the organic phase where the reaction occurs, enabling the use of milder conditions and improving yields.

Sources

Unlocking the Therapeutic Potential of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: A Technical Guide for Medicinal Chemists

Abstract

The confluence of unique structural motifs within a single molecular entity often heralds the dawn of novel therapeutic avenues. 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a compound at the intersection of fluorine chemistry, cyclic scaffolds, and nitrile-bearing pharmacophores, presents a compelling case for exploration in medicinal chemistry. While direct biological data on this specific molecule remains nascent, a comprehensive analysis of its constituent parts provides a fertile ground for hypothesizing its potential applications. This technical guide offers a forward-looking perspective for researchers, scientists, and drug development professionals, delineating potential therapeutic targets, proposing synthetic strategies, and outlining robust experimental workflows to unlock the promise of this intriguing molecule. By leveraging structure-activity relationships of analogous compounds, we will navigate the potential pathways for its development as a novel therapeutic agent.

Introduction: Deconstructing a Molecule of Interest

The cyclopentane ring is a recurring structural element in a multitude of biologically active natural products and synthetic drugs. Its conformational flexibility allows for the precise spatial arrangement of substituents, making it a valuable scaffold in drug design. The introduction of a difluorophenyl group can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions.[1] Furthermore, the carbonitrile group is a versatile functional group in medicinal chemistry, known to participate in key binding interactions and serve as a precursor for other functionalities.[2][3]

The strategic combination of these three motifs in this compound suggests a high potential for interaction with various biological targets. This guide will explore these possibilities, providing a roadmap for its systematic investigation.

Potential Therapeutic Applications and Biological Targets

Based on the structural components of this compound, several potential therapeutic applications can be postulated. The difluorophenyl moiety is present in various approved drugs and clinical candidates, often contributing to enhanced potency and improved pharmacokinetic profiles.

Cytochrome P450 (CYP) Inhibition: A Handle for Modulating Drug Metabolism

The presence of a difluorophenyl group raises the possibility of interaction with cytochrome P450 enzymes.[4][5] Many drugs are metabolized by the CYP3A4 and CYP2A6 isoforms, and their inhibition can lead to significant drug-drug interactions.[4][5][6] The lipophilic nature of the cyclopentane ring coupled with the electronegative fluorine atoms could facilitate binding within the active site of these enzymes.

Hypothesized Mechanism: The difluorophenyl ring could engage in hydrophobic and aromatic interactions within the CYP active site, potentially leading to reversible or irreversible inhibition.[7] The nitrile group might also interact with active site residues.

Anticancer Activity: Targeting Proliferative Pathways

Numerous compounds containing phenyl, cyclopentane, and carbonitrile moieties have demonstrated antiproliferative activity against various cancer cell lines.[2][8] The cyclopentane scaffold can be found in some anthracycline analogs with antitumor properties.[8] Moreover, acrylonitrile derivatives have been investigated as potent antiproliferative agents.[9]

Potential Targets:

-

Tubulin Polymerization: The 2-phenylacrylonitrile scaffold is a known inhibitor of tubulin polymerization.[10]

-

Kinase Inhibition: Pyrimidine-5-carbonitrile derivatives have shown inhibitory activity against VEGFR-2.[2]

-

General Cytotoxicity: The overall structural motif may contribute to cytotoxicity in rapidly dividing cancer cells.

CGRP Receptor Antagonism: A Potential Avenue for Migraine Treatment

The 2,3-difluorophenyl group has been identified as a potency-enhancing moiety in calcitonin gene-related peptide (CGRP) receptor antagonists developed for the treatment of migraine.[1] The cyclopentane scaffold could mimic the core structures of existing CGRP antagonists.

Hypothesized Interaction: The difluorophenyl group could occupy a key binding pocket in the CGRP receptor, while the cyclopentane ring provides the necessary conformational rigidity for optimal receptor engagement.

Synthetic Strategy and Derivative Design

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible synthetic route is outlined below, along with strategies for generating a library of derivatives for structure-activity relationship (SAR) studies.

Proposed Synthesis of the Core Scaffold

A practical synthetic route could involve the alkylation of 2,3-difluorophenylacetonitrile with 1,4-dibromobutane. This method is analogous to the synthesis of similar 1-phenylcyclopentane carbonitrile derivatives.[11][12]

Table 1: Proposed Synthetic Protocol

| Step | Reagents and Conditions | Purpose |

| 1 | 2,3-Difluorophenylacetonitrile, 1,4-dibromobutane, NaOH, DMSO | Cyclization to form the cyclopentane ring.[11] |

| 2 | Acid or base hydrolysis | Conversion of the nitrile to a carboxylic acid or amide for further derivatization.[12] |

Strategy for Derivative Synthesis and SAR Studies

To explore the full therapeutic potential, a systematic SAR study is crucial. Modifications can be introduced at various positions of the core scaffold.

-

Phenyl Ring Substitution: Introduction of different substituents on the phenyl ring can modulate electronic properties and binding interactions.

-

Cyclopentane Ring Modification: Altering the ring size to cyclobutane or cyclohexane could impact conformational preferences and receptor fit.

-

Nitrile Group Transformation: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, to explore different binding modes.[12]

Experimental Workflows for Biological Evaluation

A tiered screening approach is recommended to efficiently evaluate the biological activity of this compound and its derivatives.

In Vitro Screening Cascade

The following diagram illustrates a logical workflow for the initial biological characterization of the synthesized compounds.

Caption: A tiered experimental workflow for the biological evaluation of novel compounds.

Detailed Protocol: In Vitro CYP450 Inhibition Assay

This protocol outlines a representative method for assessing the inhibitory potential of the target compound against human CYP3A4.

Materials:

-

Human liver microsomes (HLMs)

-

Test compound (this compound)

-

CYP3A4 substrate (e.g., midazolam)

-

NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS for analysis

Procedure:

-

Pre-incubate HLMs with the test compound at various concentrations in potassium phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the CYP3A4 substrate.

-

Incubate at 37°C for a specified time.

-

Quench the reaction with cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using LC-MS/MS.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

Concluding Remarks and Future Directions

This compound stands as a promising, yet underexplored, scaffold in medicinal chemistry. The structural alerts gleaned from its constituent fragments strongly suggest potential as a modulator of key biological targets, including cytochrome P450 enzymes, cancer-related pathways, and the CGRP receptor. The proposed synthetic and screening strategies provide a robust framework for initiating a drug discovery program centered on this molecule. Future research should focus on the synthesis of a diverse library of analogs to establish clear structure-activity relationships and to optimize for potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be instrumental in determining the ultimate therapeutic utility of this intriguing chemical entity.

References

- WO 2013/144295 A1. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Baer, B. R., et al. (2007). Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether. Drug Metabolism and Disposition, 35(5), 845-851. [Link]

-

Dendyt-Kosegl, H., et al. (2015). Synthetic Inhibitors of Cytochrome P-450 2A6: Inhibitory Activity, Difference Spectra, Mechanism of Inhibition, and Protein Cocrystallization. Journal of Medicinal Chemistry, 58(21), 8587-8598. [Link]

-

de Oliveira, R. N., et al. (2018). Efficient catalytic-free method to produce α-aryl cycloalkanones through highly chemoselective coupling of aryl compounds with oxyallyl cations. RSC Advances, 8(23), 12793-12800. [Link]

- FR2424898A1. Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.

-

Wikipedia contributors. (2023, December 28). List of cytochrome P450 modulators. In Wikipedia, The Free Encyclopedia. [Link]

-

Sevrioukova, I. F. (2019). Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules. Biochemistry, 58(8), 991-1000. [Link]

-

El-Naggar, M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 26(11), 3326. [Link]

- US20210070733A1. Cyclopentane compounds.

-

PubChem. (n.d.). 1-Cyclopentene-1-carbonitrile. National Center for Biotechnology Information. [Link]

-

Foti, R. S., & Wahlstrom, J. L. (2018). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 10(4), 217. [Link]

-

Teze, K. S., et al. (2024). Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. European Journal of Medicinal Chemistry, 265, 116103. [Link]

-

Li, Y., et al. (2021). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Molecules, 26(21), 6649. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(11), 1461. [Link]

-

Zou, L. W., et al. (2018). Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1. Frontiers in Pharmacology, 9, 1238. [Link]

-

Wang, Y., et al. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Journal of Medicinal Chemistry, 64(15), 11485-11503. [Link]

-

Ji, X., et al. (2022). Design, Synthesis and Structure-Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(19), 6523. [Link]

-

Hranjec, M., et al. (2024). Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties. Bioorganic Chemistry, 148, 107326. [Link]

-

Nelson, S. L., et al. (2007). Structure-activity relationship studies on a series of novel, substituted 1-benzyl-5-phenyltetrazole P2X7 antagonists. Journal of Medicinal Chemistry, 50(10), 2391-2401. [Link]

-

Akunne, H. C., et al. (1995). The Discovery and Structure-Activity Relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine Autoreceptor Agonists and Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 38(22), 4478-4487. [Link]

-

Paone, D. V., et al. (2007). Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974). Journal of Medicinal Chemistry, 50(23), 5564-5567. [Link]

-

Laatsch, H., et al. (1995). Structure-activity relationships of phenyl- and benzoylpyrroles. Chemical & Pharmaceutical Bulletin, 43(4), 537-545. [Link]

- EP2644590A1. Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Mahesh, P., et al. (2020). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Results in Chemistry, 2, 100049. [Link]

Sources

- 1. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1- (2,2,2-trifluoroethyl)azepan-3-yl]-4- (2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin- 1-yl)piperidine-1-carboxamide (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of Human Drug-Metabolizing CYP3A4 with Small Inhibitory Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents for pancreatic adenocarcinoma with antioxidative properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]

- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile in Modern Pharmaceutical Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile, a sophisticated intermediate pivotal to the advancement of modern pharmacotherapy. We will dissect its molecular architecture, elucidating the synergistic contributions of the 2,3-difluorophenyl moiety and the cyclopentanecarbonitrile scaffold to its utility in drug design. This document will detail a robust synthetic methodology, grounded in established chemical principles, and explore the downstream synthetic transformations that position this intermediate as a valuable precursor for a new generation of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced fluorinated intermediates in their synthetic programs.

Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 2,3-difluorophenyl group, in particular, offers a distinct electronic profile that can enhance a drug's potency and pharmacokinetic properties.[2][3] When coupled with a cyclopentane ring, a common and conformationally versatile scaffold in numerous biologically active compounds, the resulting structure of this compound presents a compelling starting point for the synthesis of novel therapeutics.[4] The nitrile functionality serves as a versatile chemical handle, readily convertible to primary amines or carboxylic acids, which are common functional groups in active pharmaceutical ingredients (APIs).

Core Synthesis: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the nucleophilic substitution of a 1,4-dihalobutane with 2,3-difluorophenylacetonitrile. This reaction proceeds via the formation of a carbanion at the benzylic position of the acetonitrile, facilitated by a strong base.

Key Starting Materials

The selection of high-purity starting materials is critical for the success of this synthesis.

| Starting Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 2,3-Difluorophenylacetonitrile | 145689-34-5 | C₈H₅F₂N | 153.13 | Precursor for the difluorophenyl moiety; purity ≥98% is recommended.[5] |

| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | 215.91 | Alkylating agent; should be free of moisture and acidic impurities. |

| Sodium Hydride (NaH) | 7646-69-7 | NaH | 24.00 | Strong, non-nucleophilic base; typically used as a 60% dispersion in mineral oil. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Aprotic polar solvent, essential for stabilizing the carbanion intermediate. |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: This procedure involves highly reactive and flammable reagents. It must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All glassware must be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Dissolve 2,3-difluorophenylacetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension via the dropping funnel over 30 minutes. Stir the mixture at 0 °C for an additional hour to ensure complete formation of the carbanion.

-

Alkylation: Add 1,4-dibromobutane (1.2 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of isopropanol, followed by water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a pure compound.

Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics

The true value of this compound lies in its potential for elaboration into a diverse array of complex molecules with therapeutic potential. The nitrile group is a versatile functional moiety that can be readily transformed into key pharmacophores.

Transformation of the Nitrile Group

The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be reduced to a primary amine. These transformations open up pathways to a wide range of derivatives.

Caption: Key synthetic transformations of the nitrile group.

Potential Therapeutic Applications

The structural motifs present in this compound suggest its utility in the development of drugs targeting a variety of diseases.

-

Neurological Disorders: The difluorophenyl moiety is present in several CNS-active drugs. The cyclopentane scaffold can be functionalized to mimic the conformations of endogenous ligands for various receptors.

-

Oncology: The metabolic stability imparted by the C-F bonds makes this intermediate attractive for the synthesis of enzyme inhibitors, where resistance to degradation is crucial.

-

Inflammatory Diseases: The anti-inflammatory properties of diflunisal, a difluorophenyl-containing drug, suggest that derivatives of this intermediate could be explored for similar activities.[2][3]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, though requiring careful execution, is based on reliable and well-understood chemical transformations. The combination of a metabolically robust difluorinated aromatic ring and a conformationally defined carbocyclic core, equipped with a versatile nitrile handle, makes it an exceptionally valuable intermediate. As the demand for more potent, selective, and stable therapeutic agents continues to grow, the role of sophisticated building blocks like this compound in enabling the discovery of next-generation medicines will undoubtedly expand.

References

-

Tempero, K. F., & Cirillo, V. J. (1976). Chemical and pharmacological properties of diflunisal. PubMed. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2,3-Difluorophenylacetonitrile: Properties, Applications, and Manufacturing Insights. Retrieved from [Link]

-

Hannah, J., & Shen, T. Y. (1977). Discovery of diflunisal. PubMed Central. Retrieved from [Link]

-

Zafrani, Y., & Amir, E. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2024). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

Kim, C. U., Lew, W., Williams, M. A., Liu, H., Zhang, L., Swaminathan, S., Bischofberger, N., Chen, M. S., Mendel, D. B., Tai, C. Y., Laver, W. G., & Stevens, R. C. (1997). Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]

- Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.

-

PubChem. (n.d.). Cyclopentanecarbonitrile, 3-methylene-. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopentanecarbonitrile. Retrieved from [Link]

Sources

Discovery of Novel Kinase Inhibitors Utilizing 1-(2,3-Difluorophenyl)cyclopentane-1-carbonitrile: A Technical Guide

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2][3] The development of small molecule inhibitors that can selectively modulate kinase activity is therefore a cornerstone of modern drug discovery.[4][5][6] This guide provides a comprehensive, in-depth technical overview of a strategic workflow for the discovery of novel kinase inhibitors, centered around the promising, yet underexplored, 1-(2,3-difluorophenyl)cyclopentane-1-carbonitrile scaffold. We will traverse the entire discovery cascade, from initial library design and synthesis to high-throughput screening, hit-to-lead optimization, and selectivity profiling. The methodologies presented herein are grounded in established scientific principles and are designed to provide researchers, scientists, and drug development professionals with a robust framework for identifying and advancing new therapeutic candidates.

Introduction: The Rationale for the this compound Scaffold

The selection of a core scaffold is a pivotal decision in any drug discovery campaign. The this compound scaffold presents a compelling starting point for the development of kinase inhibitors for several key reasons:

-

The Cyclopentane Core: The cyclopentane ring is a prevalent motif in numerous biologically active compounds and approved drugs.[7][8] Its non-planar, puckered conformation allows for the presentation of substituents in well-defined three-dimensional vectors, which can be crucial for optimal binding to the often-complex topology of a kinase active site. Furthermore, the cyclopentane core can serve as a rigid anchor to occupy hydrophobic pockets within the target protein.[7]

-

The 2,3-Difluorophenyl Moiety: The incorporation of a difluorophenyl group is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of nearby functional groups, potentially improving oral bioavailability. Moreover, the C-F bond is metabolically stable, which can lead to an improved pharmacokinetic profile. The specific 2,3-difluoro substitution pattern offers a unique electronic and steric profile for probing interactions within the kinase ATP-binding site.

-

The Carbonitrile Group: The nitrile functionality is a versatile chemical handle that can participate in various key interactions with protein targets, including hydrogen bonding. It is also a common feature in many approved drugs and can be readily transformed into other functional groups, providing a convenient point for library diversification.

This guide will use a hypothetical discovery campaign targeting Mitogen-Activated Protein Kinase Kinase Kinase 1 (MAP3K1) , a serine/threonine kinase implicated in various proliferative and inflammatory diseases, to illustrate the practical application of these principles.

The Kinase Inhibitor Discovery Workflow

The discovery of a novel kinase inhibitor is a multi-step process that begins with a broad screening campaign and progressively refines a small number of initial "hits" into potent and selective drug candidates.

Caption: A generalized workflow for kinase inhibitor discovery.

Phase 1: Hit Identification

Library Synthesis from the Core Scaffold

The initial phase of the discovery process involves the synthesis of a diverse library of compounds based on the this compound scaffold. A common and efficient method for diversification is to introduce a variety of substituents at key positions on the core structure. A representative synthetic scheme is outlined below.

Protocol 1: Synthesis of a Diversified Compound Library

-

Step 1: Grignard Reaction: React 2,3-difluorobenzonitrile with cyclopentylmagnesium bromide to form the corresponding imine, which is then hydrolyzed to yield 1-(2,3-difluorophenyl)cyclopentyl)methanone.

-

Step 2: Strecker Synthesis: Treat the ketone from Step 1 with an amine (R1-NH2) and trimethylsilyl cyanide to generate a diverse set of alpha-aminonitriles.

-

Step 3: Further Derivatization: The newly introduced amine provides a handle for further diversification. For example, acylation with a variety of acid chlorides (R2-COCl) or sulfonyl chlorides (R2-SO2Cl) can be performed to generate a library of amides and sulfonamides, respectively.

This synthetic approach allows for the rapid generation of hundreds to thousands of distinct compounds for screening.

High-Throughput Screening (HTS)

High-throughput screening (HTS) is a critical step in identifying initial "hits" from a large compound library.[5][9][10] For our hypothetical MAP3K1 campaign, a robust and cost-effective enzyme-coupled fluorescence assay for ADP detection could be employed.[11]

Protocol 2: In Vitro MAP3K1 Inhibition Assay (HTS Format)

-

Assay Principle: The assay measures the amount of ADP produced by the kinase reaction. The ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to generate a light signal. Inhibition of MAP3K1 results in a decrease in ADP production and a corresponding decrease in the luminescent signal.

-

Plate Preparation: Dispense 5 µL of each library compound (at a screening concentration of 10 µM) into a 384-well plate. Include positive controls (e.g., a known MAP3K1 inhibitor) and negative controls (vehicle, typically DMSO).

-

Enzyme and Substrate Addition: Add 5 µL of a solution containing recombinant human MAP3K1 and a suitable peptide substrate to each well.

-

Initiation of Kinase Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. Incubate at room temperature for 1 hour.

-

Detection: Add 15 µL of an ADP detection reagent (containing ADP-to-ATP conversion enzymes and luciferase/luciferin) to each well. Incubate for 30 minutes in the dark.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Hit Identification: Compounds that exhibit a statistically significant reduction in the luminescent signal compared to the negative controls are identified as primary hits.

Hit Confirmation and IC50 Determination

Primary hits from the HTS are then subjected to a series of confirmatory assays to eliminate false positives and to quantify their potency. This involves re-testing the compounds in the primary assay and performing dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical HTS and IC50 Data for Selected Hits

| Compound ID | HTS Inhibition (%) @ 10 µM | IC50 (µM) |

| BCC-001 | 92 | 0.85 |

| BCC-002 | 85 | 1.2 |

| BCC-003 | 78 | 3.5 |

| BCC-004 | 55 | >10 |

Phase 2: Hit-to-Lead and Structure-Activity Relationship (SAR) Studies

Confirmed hits with promising potency (e.g., IC50 < 1 µM) are advanced to the hit-to-lead stage. The primary goal of this phase is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective compounds.[12][13][14][15][16]

SAR studies involve the systematic modification of the hit compound's structure and the assessment of how these changes affect its biological activity.[14][15] For our lead compound, BCC-001 , we would synthesize a series of analogs with modifications to the R1 and R2 groups (from Protocol 1).

Caption: A simplified diagram of the SAR process.

Table 2: Hypothetical SAR Data for Analogs of BCC-001

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| BCC-001 | 4-pyridyl | Benzoyl | 0.85 |

| BCC-001-A1 | Phenyl | Benzoyl | 2.1 |

| BCC-001-A2 | 3-pyridyl | Benzoyl | 0.95 |

| BCC-001-A3 | 4-pyridyl | 4-Fluorobenzoyl | 0.42 |

| BCC-001-A4 | 4-pyridyl | 4-Methoxybenzoyl | 1.5 |

From this hypothetical data, we can infer that a 4-pyridyl group at the R1 position and the addition of an electron-withdrawing group (fluorine) to the benzoyl moiety at R2 enhances potency.

Phase 3: Lead Optimization and Selectivity Profiling

Compounds that emerge from SAR studies with improved potency and favorable preliminary ADME-Tox properties are designated as "leads." The lead optimization phase focuses on further refining these molecules to achieve the desired profile for a preclinical candidate. A key aspect of this phase is ensuring the inhibitor's selectivity for the target kinase.[17][18][19]

Protocol 3: Kinase Selectivity Profiling

-

Panel Selection: Select a panel of kinases that are structurally related to MAP3K1 or are known to be involved in off-target toxicities.

-

Assay Execution: Screen the lead compounds against this panel at a fixed concentration (e.g., 1 µM) using a standardized in vitro kinase assay format.[20][21][22][23]

-

Data Analysis: Calculate the percent inhibition for each kinase. For compounds that show significant inhibition of off-target kinases, determine their IC50 values.

-

Selectivity Assessment: A highly selective compound will potently inhibit the target kinase (MAP3K1) while showing minimal activity against other kinases in the panel.

Caption: A simplified signaling pathway illustrating inhibitor action.

Further optimization would involve iterative cycles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of a preclinical candidate for in vivo studies.[4]

Conclusion

The discovery of novel kinase inhibitors is a complex but rewarding endeavor. The this compound scaffold represents a promising starting point for the development of new therapeutics. By employing a systematic and scientifically rigorous workflow encompassing library synthesis, high-throughput screening, and iterative cycles of structure-activity relationship studies and selectivity profiling, researchers can effectively navigate the challenges of drug discovery and identify promising preclinical candidates. The principles and protocols outlined in this guide provide a solid foundation for initiating and advancing such a program.

References

- High-throughput screening for kinase inhibitors.Chembiochem.

- Measuring and interpreting the selectivity of protein kinase inhibitors.PMC - NIH.

- Step-by-Step Guide to Kinase Inhibitor Development.Reaction Biology.

- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection.PubMed.

- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PubMed Central.

- Kinase selectivity profiling by inhibitor affinity chrom

- Cyclopentane Deriv

- The Cyclopentane Scaffold in Medicinal Chemistry: Application Notes and Protocols for 1,3-Dimethylcyclopentanol Deriv

- Computational analysis of kinase inhibitor selectivity using structural knowledge.

- High-Throughput Screening for Kinase Inhibitors.Drug Discovery and Development.

- A Comparative Analysis of Cyclobutane and Cyclopentane Analogues in Drug Discovery: Unveiling the Impact of Ring Size on Pharmac.Benchchem.

- In vitro kinase assay.Protocols.io.

- Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis.

- Kinase Selectivity Panels.Reaction Biology.

- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st

- In vitro NLK Kinase Assay.PMC - NIH.

- The Role of Kinases and Phosph

- High Throughput Screening for Protein Kinase Inhibitors.Bentham Science Publishers.

- Testing kinase inhibitors where it matters: Drug screening in intact cells.Reaction Biology.

- Drug discovery process for kinase inhibitors.PubMed.

- Kinase Inhibitor Discovery.CHI.

- Drug Discovery - Inhibitor.chemical-kinomics.

- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review.ACS Omega.

- In vitro kinase assay v1.

- Structure-activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches.NIH.

- In Vitro Kinase Assays.Revvity.

- Structure-Activity Relationship studies.

- Structure-Activity Relationships (SAR) in Drug Design.Pharmacology Mentor.

- In vitro assay for cyclin-dependent kinase activity in yeast.CORE.

- The Role of Structure-Activity Relationship (SAR) In Drug Discovery.Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.

- Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease.PubMed.

- Kinase-Disease Associ

- Potential Therapeutic Targets of Difluorophenyl Compounds: An In-depth Technical Guide.Benchchem.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase-Disease Associations | Cell Signaling Technology [cellsignal.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Drug discovery process for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. researchgate.net [researchgate.net]

- 9. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. automate.video [automate.video]

- 15. Structure-Activity Relationships (SAR) | Pharmacology Mentor [pharmacologymentor.com]

- 16. ijpcat.com [ijpcat.com]

- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. In vitro kinase assay [protocols.io]

- 21. reactionbiology.com [reactionbiology.com]

- 22. revvity.com [revvity.com]

- 23. files01.core.ac.uk [files01.core.ac.uk]

The Difluorophenyl Carbonitrile Motif: A Privileged Scaffold in Modern Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine and Nitriles in Molecular Design

In the landscape of modern medicinal chemistry, the difluorophenyl carbonitrile moiety has emerged as a powerful and versatile structural motif. Its prevalence in a wide array of biologically active compounds is not coincidental but rather a testament to the strategic advantages conferred by its unique combination of fluorine and nitrile functionalities. The judicious incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. The difluorophenyl group, in particular, is noted for its metabolic robustness, often serving as a "metabolic shield" to prevent oxidative degradation of the aromatic ring.[1]

The carbonitrile group (C≡N) is a multifaceted functional group. It is a compact and polar moiety capable of acting as a hydrogen bond acceptor, which can be crucial for anchoring a molecule within the active site of a biological target. Furthermore, its linear geometry and electronic properties can be exploited to fine-tune the overall physicochemical profile of a compound. Beyond its role as a pharmacophore, the nitrile group is a versatile synthetic handle, readily convertible into other functional groups such as amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive review of the synthesis, physicochemical properties, and diverse applications of difluorophenyl carbonitrile derivatives, with a particular focus on their role in the development of targeted therapeutics.

Core Synthetic Strategies

The construction of difluorophenyl carbonitrile derivatives primarily relies on the efficient formation of the aryl nitrile bond. The most common and industrially scalable approach is the transition-metal-catalyzed cyanation of difluorophenyl halides.

Palladium- and Nickel-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in cyanation is well-documented.[2][3][4] Catalytic systems often employ a palladium(II) acetate or similar precursor in combination with a phosphine ligand. A significant advancement in this area is the use of less toxic and easy-to-handle cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which circumvents the need for highly toxic reagents like sodium or potassium cyanide.[4][5]

Nickel-catalyzed cyanation has emerged as a cost-effective and powerful alternative to palladium-based methods.[6] These reactions can often be performed under milder conditions and show excellent functional group tolerance, making them suitable for complex molecule synthesis.[6]

The general workflow for these synthetic routes can be visualized as a multi-step process from starting materials to the purified final product.

Caption: General workflow for the synthesis of difluorophenyl carbonitriles.

Experimental Protocol: Palladium-Catalyzed Cyanation of 2,4-Difluorobromobenzene

This protocol describes a representative ligand-free palladium-catalyzed cyanation using potassium hexacyanoferrate(II) as the cyanide source.[4][5]

Materials:

-

2,4-Difluorobromobenzene (1.0 mmol, 193 mg)

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.33 mmol, 139 mg)

-

Sodium carbonate (Na₂CO₃, 1.0 mmol, 106 mg)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

-

N,N-Dimethylformamide (DMF), anhydrous (3 mL)

Procedure:

-

Vessel Preparation: To a dry 10 mL screw-cap reaction vial equipped with a magnetic stir bar, add 2,4-difluorobromobenzene, K₄[Fe(CN)₆]·3H₂O, and sodium carbonate.

-

Solvent Addition and Degassing: Add anhydrous DMF to the vial. Seal the vial and degas the solution by bubbling argon or nitrogen through it for 5-10 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate to the reaction mixture.

-

Reaction: Seal the vial tightly and place it in a preheated oil bath at 120-130 °C. Stir the reaction mixture vigorously for 5-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure 2,4-difluorobenzonitrile.

Physicochemical Properties and Their Implications

The substitution pattern of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic and physical properties. The high electronegativity of fluorine leads to a polarized C-F bond, which can affect the acidity/basicity of nearby functional groups and create favorable dipole-dipole interactions with protein targets.[1]

The metabolic stability conferred by fluorination is a key advantage. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms at positions susceptible to oxidative metabolism, such as the 2 and 6 positions, can effectively block these pathways, thereby increasing the half-life and oral bioavailability of a drug candidate.[1]

Table 1: Physicochemical Properties of Parent Difluorobenzonitriles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 46 - 49 | 83 @ 23 mmHg | Not available |

| 2,6-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 30 - 32 | Not available | 1.246 @ 25 °C |

| 3,5-Difluorobenzonitrile | C₇H₃F₂N | 139.10 | 87 - 90 | 160 | Not available |

For drug development, lipophilicity (measured as LogP) and acidity/basicity (pKa) are critical parameters that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[10][11][12] The introduction of fluorine generally increases lipophilicity, which can enhance membrane permeability but may also increase non-specific binding if not carefully balanced.[8]

Applications in Medicinal Chemistry

The difluorophenyl carbonitrile scaffold is a cornerstone in the design of inhibitors for various enzyme classes, most notably protein kinases.

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in autoimmune diseases like rheumatoid arthritis and myelofibrosis.[13] Small molecule inhibitors targeting the ATP-binding site of JAKs have proven to be effective therapies.[6] The difluorophenyl carbonitrile moiety has been successfully incorporated into potent JAK inhibitors. For example, in the design of novel JAK3 inhibitors, the 2,6-difluorophenyl group can occupy a hydrophobic pocket in the kinase domain, while the carbonitrile can serve as a key interaction point or a synthetic precursor.[7]

Caption: Inhibition of the JAK/STAT pathway by a difluorophenyl carbonitrile derivative.

Table 2: Structure-Activity Relationship (SAR) of Imidazole-based Kinase Inhibitors

A common strategy involves attaching the difluorophenyl carbonitrile moiety to a heterocyclic core, such as an imidazole. The following table illustrates how modifications to such a scaffold can impact inhibitory activity against a target kinase.

| Compound | R1 Group | R2 Group | Kinase IC₅₀ (nM) |

| A-1 | 2,6-Difluorophenyl | H | 550 |

| A-2 | 2,6-Difluorophenyl | -CH₃ | 250 |

| A-3 | 2,6-Difluorophenyl | -CH₂OH | 85 |

| A-4 | 2-Fluoro-6-chlorophenyl | -CH₂OH | 120 |

| A-5 | Phenyl | -CH₂OH | >1000 |

Data is representative and compiled from principles described in[14][15][16].

Causality behind SAR:

-

2,6-Difluorophenyl Moiety (A-1 vs. A-5): The dramatic loss of activity upon removal of the fluorine atoms highlights their critical role, likely involving favorable interactions within a hydrophobic pocket and blocking metabolic attack.

-

R2 Substitution (A-1 to A-3): The introduction of a hydroxymethyl group at the R2 position significantly enhances potency. This suggests the formation of a key hydrogen bond with an amino acid residue (e.g., serine or threonine) in the active site, providing a strong anchoring point. The simple methyl group in A-2 offers a smaller potency gain, likely through favorable van der Waals interactions.

-

Halogen Substitution (A-3 vs. A-4): Replacing one fluorine with a larger chlorine atom slightly reduces activity, indicating that the size and electronic properties of the 2,6-disubstitution are finely tuned for optimal fit and interaction.

Other Kinase Targets

The versatility of the difluorophenyl carbonitrile scaffold extends to other kinase families. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[17] In these inhibitors, the 2,4-difluorophenyl group often forms part of an amino-heterocycle core that interacts with the kinase hinge region.

Applications in Materials Science

While the primary focus has been on medicinal chemistry, the unique electronic properties of difluorophenyl carbonitrile derivatives make them attractive for applications in materials science, particularly in the field of organic electronics. The strong electron-withdrawing nature of both the nitrile group and the fluorine atoms can be used to tune the energy levels (HOMO/LUMO) of organic molecules.

This property is particularly relevant in the design of materials for Organic Light-Emitting Diodes (OLEDs) . Difluorophenyl carbonitrile moieties can be incorporated into host materials or emitters to enhance electron transport and to develop materials with specific emission characteristics, such as those exhibiting Thermally Activated Delayed Fluorescence (TADF).[18][19] While direct, large-scale applications are still emerging, the fundamental properties of these compounds suggest significant potential in creating novel functional organic materials.[20]

Conclusion and Future Outlook

The difluorophenyl carbonitrile motif represents a powerful convergence of beneficial properties for molecular design. Its inherent metabolic stability, coupled with the versatile electronic and binding capabilities of the nitrile group, has solidified its status as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors. The synthetic accessibility through robust cross-coupling methodologies ensures a steady supply of novel analogues for screening and optimization.

Future research will likely focus on expanding the application of this scaffold to new biological targets and exploring its potential in emerging therapeutic modalities. In materials science, a deeper investigation into the photophysical properties of these derivatives could lead to the development of next-generation materials for organic electronics. The continued exploration of the chemical space around the difluorophenyl carbonitrile core promises to yield further innovations in both medicine and materials science.

References

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][17][21]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

-

(PDF) 1H-Imidazole-4-carbonitrile. ResearchGate. Available at: [Link]

-

Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. Available at: [Link]

-

Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics. ACS Publications. Available at: [Link]

-

pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available at: [Link]

-

Therapeutic targeting of the Jak/STAT pathway. PubMed. Available at: [Link]

-

Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. PubMed Central. Available at: [Link]

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PubMed Central. Available at: [Link]

-

IC50 values expressed in (µg/ml) of... ResearchGate. Available at: [Link]

-

Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Thieme Connect. Available at: [Link]

-

Targeting JAK-STAT signaling for autoimmune diseases: current understanding, clinical advances, and emerging directions. ResearchGate. Available at: [Link]

-

Modifications of Pyridine-3,5-dicarbonitrile Acceptor for Highly Efficient Green-to-Red Organic Light-Emitting Diodes | Request PDF. ResearchGate. Available at: [Link]

-

Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]

-

Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

-

Synthesis of 2,6-bis(1,i>H-imidazole-2-yl)-4-chloropyridine. Nauka. Available at: [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available at: [Link]

-

Fate of chemicals following exposure III: Metabolism (biotransformation). ScienceDirect. Available at: [Link]

-

Acceptor Derivatization of the 4CzIPN TADF System: Color Tuning and Introduction of Functional Groups. PubMed. Available at: [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

-

Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn.ai. Available at: [Link]

-

Development of Highly Potent and Selective FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv. Available at: [Link]

- INVENTION-JAK Inhibitor And Preparation Method Thereof. Google Patents.

-

Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Publishing. Available at: [Link]

-

Post-Receptor Inhibitors of the GHR-JAK2-STAT Pathway in the Growth Hormone Signal Transduction. MDPI. Available at: [Link]

-

Advanced Functional Polyvinylidene Fluoride (PVDF)/Polyacrylonitrile (PAN)/Nanocarbon Organic Conductor for Energy Storage and Conversion | Request PDF. ResearchGate. Available at: [Link]

-

The JAK/STAT signaling pathway: from bench to clinic. PubMed Central. Available at: [Link]

-

Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. Available at: [Link]

- Synthesis method of JAK inhibitor Pacritinib. Google Patents.

-

Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. SpringerLink. Available at: [Link]

-

Pharmacological Inhibition of JAK/STAT Signaling By Tofacitinib Prevents Experimental Organ Fibrosis: Novel Therapy for Systemic Sclerosis. ACR Meeting Abstracts. Available at: [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available at: [Link]

-

Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]

-

6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]

-

Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. ChemRxiv. Available at: [Link]

-

Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Insights into palladium-catalyzed cyanation of bromobenzene: additive effects on the rate-limiting step. PubMed. Available at: [Link]

-

Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series. PubMed. Available at: [Link]

-

IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]

-

1,2,4-oxadiazoles-based novel EGFR inhibitors. Dove Medical Press. Available at: [Link]

-

Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... ResearchGate. Available at: [Link]

-

IC50 values for FAK inhibitors. | Download Table. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 12. mdpi.com [mdpi.com]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Acceptor Derivatization of the 4CzIPN TADF System: Color Tuning and Introduction of Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Palladium-Catalyzed Synthesis of 1-Arylcyclopentane-1-carbonitriles: An Application Guide for Researchers